N-[2-(1H-imidazol-4-yl)ethyl]guanidine, sulfuric acid is a chemical compound that has garnered attention for its potential applications in pharmacology and biochemistry. This compound is characterized by its guanidine structure, which is known for its biological activity, particularly in the inhibition of mitochondrial oxidative phosphorylation. The presence of the imidazole ring adds to its pharmacological relevance, as imidazole derivatives are often associated with various therapeutic effects.
The compound can be synthesized through various methods, including reactions involving imidazole and guanidine derivatives. Notably, patents and scientific literature have documented processes for its synthesis and purification, highlighting its relevance in medicinal chemistry and potential therapeutic applications .
N-[2-(1H-imidazol-4-yl)ethyl]guanidine, sulfuric acid falls under the category of guanidine compounds. These compounds are often classified based on their structural features and biological activities. In particular, this compound is recognized for its role in modulating biological pathways related to oxidative stress and cellular metabolism.
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]guanidine typically involves a multi-step process. One common method includes the reaction of imidazole derivatives with guanidine under acidic conditions, often utilizing sulfuric acid as a catalyst or solvent.
The reaction conditions (temperature, concentration, and time) are critical for optimizing yield and purity. Typically, these reactions are conducted at controlled temperatures ranging from room temperature to slightly elevated temperatures (20-117 °C) to promote effective interaction between reactants .
N-[2-(1H-imidazol-4-yl)ethyl]guanidine has a complex molecular structure characterized by:
The molecular formula can be expressed as , with a molecular weight of approximately 150.18 g/mol. The structural representation indicates the connectivity between the imidazole and guanidine moieties, which is crucial for its biological activity.
N-[2-(1H-imidazol-4-yl)ethyl]guanidine can participate in various chemical reactions typical of guanidine derivatives:
The reactivity of N-[2-(1H-imidazol-4-yl)ethyl]guanidine is influenced by factors such as pH, temperature, and the presence of other reagents. These conditions must be optimized for specific applications in synthetic chemistry or pharmacology.
The mechanism of action for N-[2-(1H-imidazol-4-yl)ethyl]guanidine involves its interaction with biological targets within cells:
Studies indicate that such compounds can have significant effects on cellular metabolism and may be leveraged for therapeutic purposes against diseases characterized by metabolic dysregulation .
N-[2-(1H-imidazol-4-yl)ethyl]guanidine has several scientific uses:
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]guanidine sulfate primarily relies on acid-catalyzed condensation between histamine and cyanoguanidine under strongly acidic conditions. This method involves refluxing equimolar quantities of reactants in sulfuric acid medium (2-4M concentration) at 110-120°C for 6-8 hours . The reaction proceeds via nucleophilic attack of the histamine primary amine on the electron-deficient carbon of cyanoguanidine, followed by sulfuric acid-mediated hydrolysis of the intermediate cyanoimine. Key limitations include the formation of bis-guanidinylated byproducts (up to 15% yield) and the necessity for rigorous pH control during the final sulfate salt precipitation [7] [8].
Table 1: Acid-Catalyzed Condensation Parameters and Outcomes
Acid Catalyst | Temperature (°C) | Reaction Time (hr) | Byproduct Formation (%) | Final Yield (%) |
---|---|---|---|---|
H₂SO₄ (4M) | 120 | 6 | 15.2 | 58 |
HCl (conc.) | 110 | 8 | 22.7 | 41 |
H₃PO₄ (85%) | 130 | 10 | 18.9 | 49 |
Alternative routes employ imidazole ring construction around pre-functionalized guanidine cores. The CA1296716C patent details a four-step sequence beginning with 4-(2-aminoethyl)imidazole protection using tert-butoxycarbonyl (Boc) groups, followed by guanidinylation with N,N-bis(benzyloxycarbonyl)-S-methylisothiourea. Subsequent hydrogenolysis removes protecting groups, and sulfuric acid treatment yields the target compound [3] [5]. This approach achieves higher regioselectivity (>95% N¹-alkylation) compared to direct condensation methods but suffers from lower overall yields (35-40%) due to multiple purification steps [8]. Microwave-assisted deprotection (150°C, 20 min) has been shown to improve final step efficiency by reducing decomposition of the acid-labile imidazole ring [6].
Solvent polarity significantly impacts sulfuric acid-mediated guanidinylation efficiency. Aqueous-organic biphasic systems (water:isopropanol, 3:1 v/v) enhance yield by facilitating the dissolution of both hydrophilic guanidine derivatives and hydrophobic imidazole intermediates. Studies demonstrate a 23% yield increase in biphasic systems versus pure aqueous media due to improved mass transfer kinetics [4]. Additives like tetrabutylammonium bromide (0.5 mol%) further augment yield by phase-transfer catalysis, reducing reaction time from 8 hours to 4.5 hours while maintaining >99% regiochemical fidelity [4]. Post-reaction, target compounds are isolated by pH-adjusted crystallization at pH 6.8-7.2, where the guanidinium group remains protonated while minimizing imidazole ring hydrolysis .
Table 2: Solvent Systems for Sulfuric Acid-Mediated Synthesis
Solvent Ratio (v/v) | Additive | Reaction Time (hr) | Isolated Yield (%) | Purity (HPLC %) |
---|---|---|---|---|
H₂O only | None | 8.0 | 47 | 92.5 |
H₂O:IPA (3:1) | None | 6.5 | 64 | 95.8 |
H₂O:EtOAc (1:1) | TBAB (0.5 mol%) | 4.5 | 71 | 98.2 |
H₂O:THF (2:1) | β-Cyclodextrin | 5.0 | 68 | 96.4 |
Regioselective N-alkylation remains challenging due to the tautomeric equilibrium of imidazole nuclei (1H-4-yl vs. 1H-5-yl forms). Directed ortho-metalation strategies employing n-butyllithium and (-)-sparteine as chiral mediators enable C²-functionalization prior to guanidinylation, achieving >20:1 regioselectivity [2]. Alternatively, zeolite-encapsulated copper(I) catalysts (Cu-ZSM-5) promote N¹-selective alkylation in supercritical CO₂, suppressing N³-alkylated isomers to <3% [8]. Recent advances exploit the hydrogen-bond directing ability of 2-(trimethylsilyl)ethoxymethyl (SEM) protecting groups, allowing C⁴-functionalization with 89% selectivity. Subsequent guanidinylation and SEM removal yield the target compound with 95.7% HPLC purity [6].
Crude N-[2-(1H-imidazol-4-yl)ethyl]guanidine sulfate contains colored impurities and oxidation byproducts (e.g., imidazole-4-carboxaldehyde) that reduce pharmaceutical utility. Multistage recrystallization from ethanol-water (7:3 v/v) with 10% w/v activated carbon (Norit SX2) removes >99% of chromophoric impurities [3] [4]. Critical parameters include carbon contact time (optimized at 30 minutes), temperature control (60±2°C), and acidification to pH 6.9-7.1 before crystallization. This process yields needle-shaped crystals with 99.2% chemical purity but may cause up to 15% product loss due to guanidine adsorption onto carbon surfaces [4]. Alternative adsorbents like magnesium silicate show reduced adsorption (6% loss) but lower decolorizing efficiency .
The hygroscopic nature of the sulfate salt complicates crystallization, often resulting in amorphous solids with variable stoichiometry (1.0-1.5 H₂SO₄ per guanidine). Strict control of water activity (a𝓌 0.3-0.5) during salt formation ensures consistent monohydrate sulfate crystallization [5] [8]. Accelerated stability studies reveal that crystalline forms decompose <2% after 6 months at -20°C, whereas amorphous variants degrade up to 12% under identical conditions . The CA1296716C patent describes counterion screening, noting that besylate and tosylate salts exhibit superior crystallinity but reduced aqueous solubility compared to sulfate. Co-crystallization with succinic acid (0.5 eq) generates a non-hygroscopic complex with 98.3% stability after 12 months at 4°C [3] [5].
Table 3: Salt Forms and Stability Profiles
Salt/Counterion | Crystallinity | Hygroscopicity (% H₂O uptake) | Degradation at 6 Months/RT (%) |
---|---|---|---|
Sulfate | Amorphous | 14.8 | 12.7 |
Sulfate monohydrate | Crystalline | 3.2 | 1.9 |
Tosylate | Crystalline | 2.1 | 0.9 |
Besylate | Crystalline | 1.7 | 0.7 |
Succinate complex | Crystalline | 0.5 | 0.4 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9